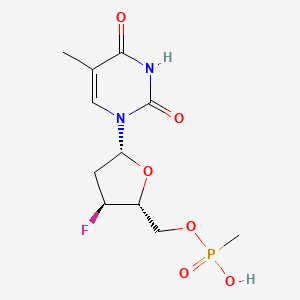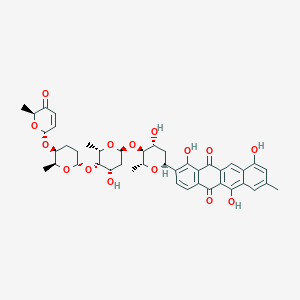
Galtamycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galtamycin B is a secondary metabolite isolated from the actinomycete Micromonospora sp. strain Tü 6368. This compound belongs to the angucycline family of antibiotics and has shown significant cytostatic effects against various human tumor cell lines . It is a member of the galtamycin family, which includes several other related compounds.
准备方法
Synthetic Routes and Reaction Conditions: Galtamycin B is typically isolated from the fermentation broth of Micromonospora sp. strain Tü 6368. The fermentation process involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Micromonospora sp. strain Tü 6368. The fermentation conditions are optimized to maximize the yield of this compound. The addition of polystyrene resin Amberlite XAD-16 during fermentation has been shown to increase the quantity and number of secondary metabolites produced .
化学反应分析
Types of Reactions: Galtamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Galtamycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of angucycline antibiotics. Its unique structure and reactivity make it a valuable tool for understanding the chemistry of this class of compounds.
Medicine: The cytostatic properties of this compound suggest potential applications in the development of anticancer drugs. Further research is needed to explore its therapeutic potential.
Industry: this compound and related compounds are of interest in the pharmaceutical industry for their potential use as lead compounds in drug discovery and development.
作用机制
Galtamycin B is part of the angucycline family of antibiotics, which includes several other related compounds such as retymicin and saquayamycin Z . These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique in its specific cytostatic effects against human tumor cell lines, distinguishing it from other members of the family.
相似化合物的比较
- Retymicin
- Saquayamycin Z
- Galtamycin C
- Vineomycin D
Each of these compounds has unique structural features and biological activities, making them valuable for various scientific research applications .
属性
CAS 编号 |
855779-79-2 |
|---|---|
分子式 |
C43H48O15 |
分子量 |
804.8 g/mol |
IUPAC 名称 |
1,6,10-trihydroxy-2-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H48O15/c1-17-12-25-24(28(45)13-17)14-26-37(40(25)50)39(49)23-7-6-22(38(48)36(23)41(26)51)32-15-29(46)42(20(4)52-32)58-35-16-30(47)43(21(5)55-35)57-34-11-9-31(19(3)54-34)56-33-10-8-27(44)18(2)53-33/h6-8,10,12-14,18-21,29-35,42-43,45-48,50H,9,11,15-16H2,1-5H3/t18-,19-,20+,21-,29+,30-,31-,32+,33-,34-,35-,42+,43+/m0/s1 |
InChI 键 |
NWYUSUAHSWSTCK-UHCMZIKDSA-N |
手性 SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)O[C@H]8C=CC(=O)[C@@H](O8)C |
规范 SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)OC8C=CC(=O)C(O8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



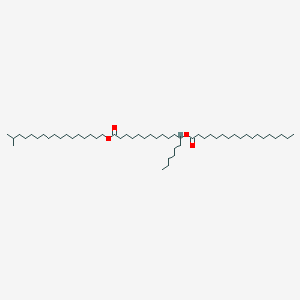
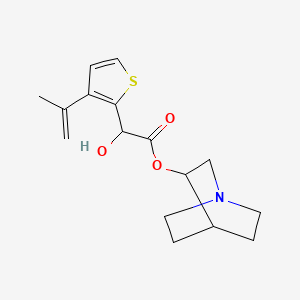

![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
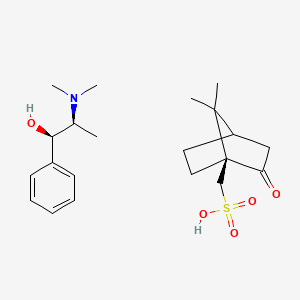
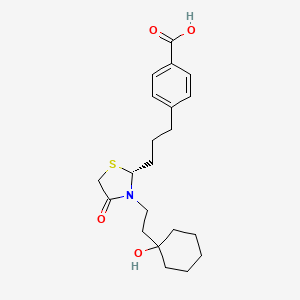
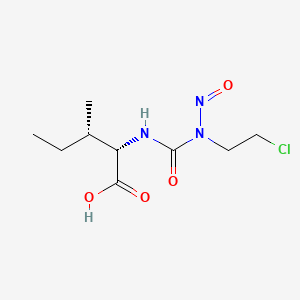
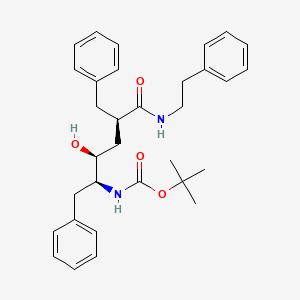
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
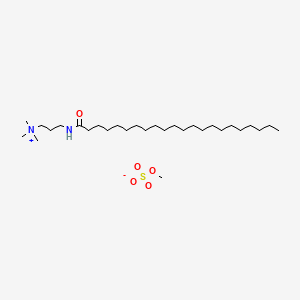
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

